3-(4-Chlorophenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
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Description
3-(4-Chlorophenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a useful research compound. Its molecular formula is C19H17ClFN3O3S and its molecular weight is 421.87. The purity is usually 95%.
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Biological Activity
3-(4-Chlorophenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one, with the CAS number 1185042-59-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula: C19H17ClFN3O3S
- Molecular Weight: 421.9 g/mol
Biological Activity Overview
The compound exhibits a range of biological activities, primarily focusing on anticancer, antibacterial, and enzyme inhibition properties.
Anticancer Activity
Research has highlighted the compound's potential as an anticancer agent. In studies involving various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), significant cytotoxic effects were observed. The compound demonstrated an IC50 value indicative of potent activity against these cell lines.
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|
MCF-7 | 10.10 | Induction of apoptosis via caspase activation |
HepG2 | 5.36 | Cell cycle arrest at S and G2/M phases |
The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and alterations in the Bax/Bcl-2 ratio, suggesting a pro-apoptotic effect in cancer cells .
Antibacterial Activity
The compound also exhibits antibacterial properties. It has been tested against various bacterial strains with moderate to strong activity reported against Salmonella typhi and Bacillus subtilis.
Table 2: Antibacterial Activity
Bacterial Strain | Activity Level |
---|---|
Salmonella typhi | Moderate |
Bacillus subtilis | Strong |
Escherichia coli | Weak |
Staphylococcus aureus | Moderate |
These findings suggest that the compound may serve as a lead for developing new antibacterial agents .
Enzyme Inhibition
In addition to its cytotoxic effects, the compound has shown significant enzyme inhibition capabilities. Notably, it acts as an inhibitor of acetylcholinesterase and urease enzymes.
Table 3: Enzyme Inhibition Data
Enzyme | IC50 (µM) |
---|---|
Acetylcholinesterase | 0.63 |
Urease | 2.14 |
This enzyme inhibition profile indicates potential applications in treating conditions associated with these enzymes, such as Alzheimer's disease and urinary infections .
Case Studies and Research Findings
Recent studies have synthesized various derivatives of the parent compound to enhance its biological activity. For instance:
- Synthesis and Evaluation : A series of derivatives were synthesized featuring different substituents on the triazaspiro framework. These modifications led to enhanced anticancer activity compared to the parent compound.
- In Silico Studies : Molecular docking studies have provided insights into the binding interactions between the compound and target proteins, elucidating its mechanism of action at the molecular level.
- Pharmacological Profiles : The pharmacological profiles were assessed using both in vitro and in vivo models, confirming the efficacy and safety of selected derivatives.
Properties
IUPAC Name |
3-(4-chlorophenyl)-8-(2-fluorophenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O3S/c20-14-7-5-13(6-8-14)17-18(25)23-19(22-17)9-11-24(12-10-19)28(26,27)16-4-2-1-3-15(16)21/h1-8H,9-12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJPGMATFPZGLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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